molecular formula C14H14N2O2 B12015858 N'-(4-Ethylbenzylidene)furan-2-carbohydrazide CAS No. 292180-82-6

N'-(4-Ethylbenzylidene)furan-2-carbohydrazide

Cat. No.: B12015858
CAS No.: 292180-82-6
M. Wt: 242.27 g/mol
InChI Key: CGMGNIOCRGKDNT-XNTDXEJSSA-N
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Description

N’-(4-Ethylbenzylidene)furan-2-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of furan-2-carbohydrazide, featuring a benzylidene group substituted with an ethyl group at the para position. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethylbenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Furan-2-carbohydrazide+4-EthylbenzaldehydeN’-(4-Ethylbenzylidene)furan-2-carbohydrazide+H2O\text{Furan-2-carbohydrazide} + \text{4-Ethylbenzaldehyde} \rightarrow \text{N'-(4-Ethylbenzylidene)furan-2-carbohydrazide} + \text{H}_2\text{O} Furan-2-carbohydrazide+4-Ethylbenzaldehyde→N’-(4-Ethylbenzylidene)furan-2-carbohydrazide+H2​O

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of N’-(4-Ethylbenzylidene)furan-2-carbohydrazide can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethylbenzylidene)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The benzylidene group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

N’-(4-Ethylbenzylidene)furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(4-Ethylbenzylidene)furan-2-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methylbenzylidene)furan-2-carbohydrazide
  • N’-(4-Methoxybenzylidene)furan-2-carbohydrazide
  • N’-(4-Chlorobenzylidene)furan-2-carbohydrazide

Uniqueness

N’-(4-Ethylbenzylidene)furan-2-carbohydrazide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a distinct entity in chemical and biological studies.

Properties

CAS No.

292180-82-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

CGMGNIOCRGKDNT-XNTDXEJSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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